molecular formula C21H17ClN4O4S B2400940 N-(3-chloro-4-methylphenyl)-2-((3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 683794-83-4

N-(3-chloro-4-methylphenyl)-2-((3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Cat. No.: B2400940
CAS No.: 683794-83-4
M. Wt: 456.9
InChI Key: ZNJJJWGOAVAFDA-UHFFFAOYSA-N
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Description

This compound is a multifunctional acetamide derivative featuring a tetrahydropyridinone core substituted with cyano, nitroaryl, and thioacetamide groups. Its structural complexity arises from the integration of a 3-nitrophenyl moiety at the 4-position of the pyridine ring and a 3-chloro-4-methylphenyl group on the acetamide nitrogen.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S/c1-12-5-6-14(8-18(12)22)24-20(28)11-31-21-17(10-23)16(9-19(27)25-21)13-3-2-4-15(7-13)26(29)30/h2-8,16H,9,11H2,1H3,(H,24,28)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJJJWGOAVAFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC19H16ClN3O3S
Molecular Weight397.86 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrate significant cytotoxicity with IC50 values ranging from 10 to 30 µM.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation:

  • Animal Models : In vivo studies using rat models of inflammation have indicated a marked decrease in inflammatory markers when treated with the compound.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in ACS Omega examined the synthesis and biological evaluation of related compounds. The results indicated that compounds with similar structures exhibited potent anticancer activity against various cell lines .
  • Anti-inflammatory Effects :
    • Research conducted at Virginia Commonwealth University demonstrated that derivatives of this compound significantly inhibited pro-inflammatory cytokines in activated macrophages .
  • Insecticidal Bioefficacy :
    • Another investigation highlighted the insecticidal properties of related compounds, suggesting potential applications in agricultural pest management .

Comparison with Similar Compounds

Physicochemical Properties

Melting points (m.p.) and spectroscopic data (IR, NMR) are critical for characterizing crystallinity and structural integrity:

  • : Analogs with tetrahydronaphthalene groups exhibited m.p. ranges of 190–262°C .
  • : A quinoxaline derivative showed a m.p. of 230–232°C .

The nitro group in the target compound may elevate its m.p. compared to chloro- or methoxy-substituted analogs due to enhanced intermolecular interactions.

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